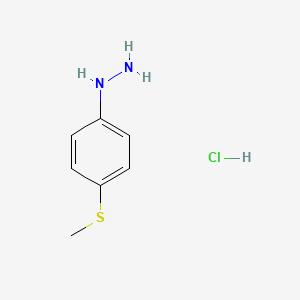

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Vue d'ensemble

Description

The compound "(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride" is a chiral amino acid derivative that is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from halogenated anilines. For instance, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline includes protection of the amine group, lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis, yielding a 47% yield . Similarly, the synthesis of a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid was achieved with high enantiomeric purity, indicating the importance of stereochemistry in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of "(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride" by altering the starting materials and reaction conditions to introduce the appropriate functional groups.

Molecular Structure Analysis

The molecular structure and properties of related compounds have been studied using various spectroscopic and computational methods. For example, the molecular structure, vibrational spectra, and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid were analyzed using FT-IR, FT-Raman, and computational methods . These studies provide a foundation for understanding the electronic structure and reactivity of similar compounds, including "(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride."

Chemical Reactions Analysis

The related compounds have been used in various chemical reactions, such as Suzuki cross-coupling and Petasis reactions, which are important for constructing complex organic molecules . The presence of amino and boronic acid groups in these compounds facilitates their use in the synthesis of biologically active compounds and as pharmaceutical agents. By analogy, "(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride" could also participate in similar reactions, making it a valuable synthetic intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride" have been characterized. For example, the boronic acid derivative discussed in paper has a pKa value of 7.8, which is relevant for its application in glucose sensing materials. The vibrational studies and computational analysis of 4-amino-3(4-chlorophenyl) butanoic acid provide insights into the expected vibrational modes, energy gaps, and thermodynamic properties . These properties are crucial for understanding the behavior of the compound in different environments and its stability.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Amino-3-fluorophenyl boronic acid, an analogous compound, is used in the synthesis of new boronic acid derivatives due to their importance in biology and synthetic chemistry. These derivatives find applications in Suzuki cross-coupling reactions and as pharmaceutical agents (Das et al., 2003).

- Fluorinated building blocks like 3-Amino-3-(4-fluorophenyl)propionic acid are analyzed using DFT computed zwitterionic monomer and dimer structures. These analyses aid in understanding the vibrational and electronic structures of such compounds, facilitating their use in synthesis and non-proteinogenic amino acid applications (Pallavi & Tonannavar, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

(3S)-3-amino-4-(2-fluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQZLHARRLTFJX-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375833 | |

| Record name | (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331763-61-2, 246876-92-6 | |

| Record name | Benzenebutanoic acid, β-amino-2-fluoro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)

![2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1302796.png)